
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate
Vue d'ensemble
Description
“Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate” is a useful research chemical . It is also known by its CAS number 78167-68-7 .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate” is represented by the linear formula C8H13NO2 . The InChI code is 1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- .Physical And Chemical Properties Analysis
“Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate” is a white to yellow solid . It has a molecular weight of 155.2 . The density is 1.1±0.1 g/cm3 . The boiling point is 228.6±29.0 °C at 760 mmHg . The vapour pressure is 0.1±0.5 mmHg at 25°C . The enthalpy of vaporization is 46.5±3.0 kJ/mol . The flash point is 92.5±15.1 °C . The index of refraction is 1.556 .Applications De Recherche Scientifique
Fungicidal Activity
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate has been investigated for its fungicidal properties. Researchers have explored its potential as a fungicide against various plant pathogens. The compound’s structure likely influences its mode of action, and further studies are needed to elucidate its mechanism and efficacy .
Plant Growth Regulation
Indole derivatives, including Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate, play a role in plant growth regulation. For instance, indole-3-acetic acid (IAA), a related compound, acts as a plant hormone. While not directly studied for this purpose, the structural similarities suggest that Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate might also impact plant growth and development .
Antimicrobial Properties
Given its unique structure, this compound could potentially exhibit antimicrobial activity. Researchers may explore its effects against bacteria, fungi, or other microorganisms. Investigating its interactions with microbial membranes and enzymes could provide valuable insights .
Imidazole Synthesis
Imidazoles are essential heterocycles with diverse applications. Recent advances in imidazole synthesis have highlighted their importance in functional molecules. Although not directly related, Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate’s structure might inspire novel approaches to imidazole synthesis .
Biological Activity Beyond Fungicides
While fungicidal activity is prominent, researchers should explore other biological effects. Indole derivatives often exhibit a wide range of pharmacological activities. Investigating potential anti-inflammatory, antioxidant, or anticancer properties could yield exciting results .
Chemical Synthesis and Derivatives
Researchers can use Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate as a building block for chemical synthesis. By modifying its structure, they can create novel derivatives with specific properties. These derivatives may find applications in drug discovery, materials science, or other fields .
Mécanisme D'action
Propriétés
IUPAC Name |
methyl (2Z)-2-(1-methylpyrrolidin-2-ylidene)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-9-5-3-4-7(9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GROLDPDJZCHIQN-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=CC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN\1CCC/C1=C/C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(1-Methyl-2-pyrrolidylidene)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



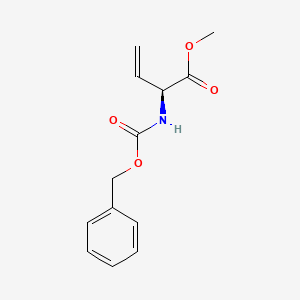
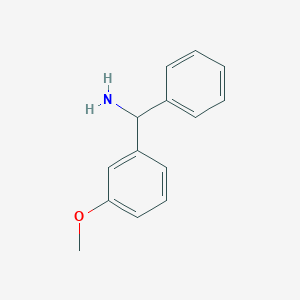
![3,4-Dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B3029695.png)
![(2R,4S,5R,6R)-5-Acetamido-2-[[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-6-(4-nitrophenoxy)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid](/img/structure/B3029696.png)
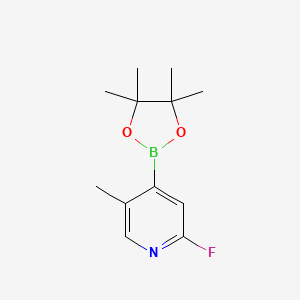
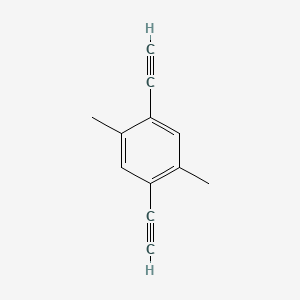

![6,8-Dihydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-2-one](/img/structure/B3029706.png)


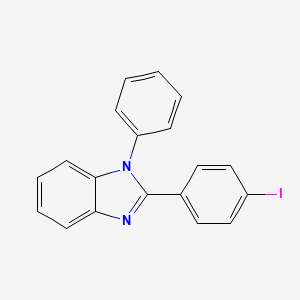
![5,15-Dihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacosa-11,13-diene-4,10,22,29-tetrone](/img/structure/B3029712.png)
![[6]-Dehydrogingerdione](/img/structure/B3029713.png)
